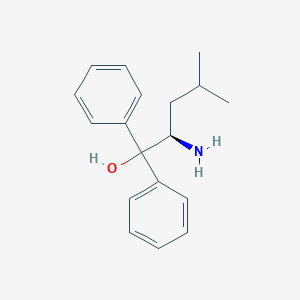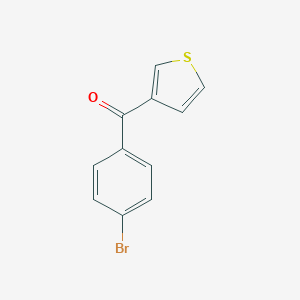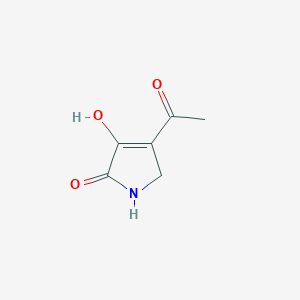
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one, also known as AHPO, is a heterocyclic compound that has been widely studied for its biochemical and physiological effects. It is a key intermediate in the synthesis of various natural products and has been used as a starting material for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments. It is readily available in large quantities and can be easily synthesized. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is also stable and can be stored for long periods of time. However, there are some limitations to its use. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one research. One area of interest is the development of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one's effects on the gut microbiome and its potential as a prebiotic. Additionally, more research is needed to fully understand the mechanism of action of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one and its effects on various cell types and tissues.
Conclusion:
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is a heterocyclic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been used as a starting material for the synthesis of various natural products. While there are some limitations to its use, 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments. Future research will continue to explore the potential therapeutic applications of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one and its mechanism of action.
Applications De Recherche Scientifique
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has also been used as a starting material for the synthesis of various natural products, including the antitumor agent, discorhabdin C.
Propriétés
Numéro CAS |
170436-02-9 |
|---|---|
Nom du produit |
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one |
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H7NO3/c1-3(8)4-2-7-6(10)5(4)9/h9H,2H2,1H3,(H,7,10) |
Clé InChI |
ZKPOEXRXAATQBO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)NC1)O |
SMILES canonique |
CC(=O)C1=C(C(=O)NC1)O |
Synonymes |
2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

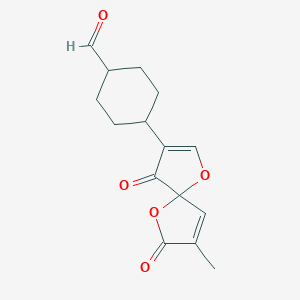
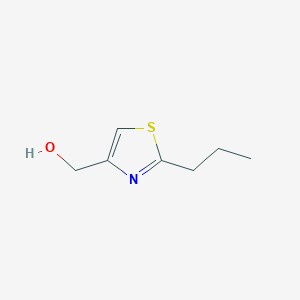
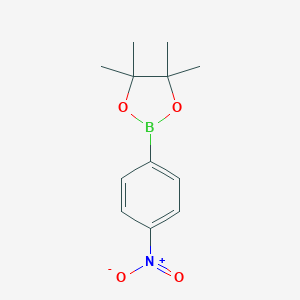
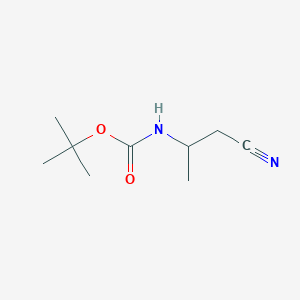
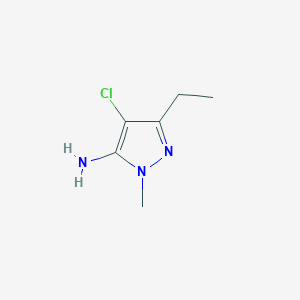


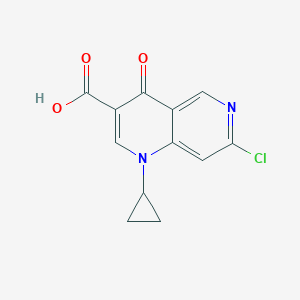
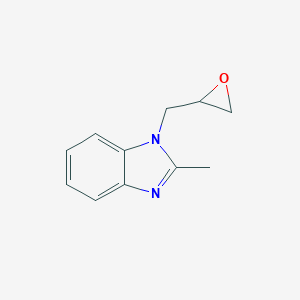
![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
